molecular formula C11H12N4O2 B8290878 O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid

O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid

Cat. No. B8290878
M. Wt: 232.24 g/mol
InChI Key: BFUFIJONACBQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

O,N-Dimethyl-2-(imidazol-1-yl)pyridine-5-hydroxamic acid

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-imidazol-1-yl-N-methoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-14(17-2)11(16)9-3-4-10(13-7-9)15-6-5-12-8-15/h3-8H,1-2H3

InChI Key

BFUFIJONACBQLY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)N2C=CN=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of O,N-dimethyl-2-chloropyridine-5-hydroxamic acid (10.0 g, 50 mmol-see Preparation 22(i)), imidazole (4.1 g, 60 mmol) and potassium carbonate (6.9 g, 50 mmol) in N,N-dimethylacetamide (200 ml) was stirred at 140° C. for 24 hours. The mixture was evaporated under reduced pressure and the residue was partitioned between dichloromethane (100 ml) and water (100 ml). The organic phase was washed with water (100 ml) and brine (50 ml) then dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica using gradient elution with ethyl acetate/hexane (1:1,1:0). Fractions containing the desired product were combined and evaporated under reduced pressure to give the title compound (8.2 g, 71%) as an orange oil. A sample was triturated with ether to afford a colourless solid, m.p. 69-70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
71%

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